Chain-Length Dependent Packing Density in 3D Self-Assembled Monolayers on Copper Nanoclusters
1-Decanethiol (C10) provides an intermediate packing density on copper nanoclusters that is measurably distinct from its C8 and C12 analogs. Comparative FTIR and XPS analysis demonstrates that the packing density of n-alkanethiols on Cu nanoclusters increases with chain length, following the trend C12 > C10 > C8 [1]. This density directly correlates with the monolayer's capacity to block oxidative and corrosive species, positioning C10 as the optimal choice when C8 offers insufficient protection but C12 introduces excessive hydrophobicity or solubility limitations for downstream processing [1].
| Evidence Dimension | Relative packing density of 3D SAM on ~3-5 nm copper nanoclusters |
|---|---|
| Target Compound Data | Intermediate packing density; forms closely packed and organized monolayer [1] |
| Comparator Or Baseline | 1-Octanethiol (C8) = lower packing density; 1-Dodecanethiol (C12) = higher packing density [1] |
| Quantified Difference | Packing density trend: C12 > C10 > C8 [1] |
| Conditions | Copper nanoclusters (∼3-5 nm), chemisorption via -SH group, characterized by FTIR, XPS, and 13C CPMAS NMR [1] |
Why This Matters
This quantifiable intermediate packing density allows precise tuning of barrier properties and surface energy, enabling selection of C10 over C8 or C12 to meet specific performance targets in anticorrosion coatings or nanoparticle stabilization without over-engineering the interface.
- [1] Ang, T. P.; Wee, T. S. A.; Chin, W. S. Three-Dimensional Self-Assembled Monolayer (3D SAM) of n-Alkanethiols on Copper Nanoclusters. J. Phys. Chem. B 2004, 108, 11001-11010. View Source
